molecular formula C16H24Cl3NO2 B3941295 3-(dipropylamino)propyl 2,4-dichlorobenzoate hydrochloride

3-(dipropylamino)propyl 2,4-dichlorobenzoate hydrochloride

Cat. No. B3941295
M. Wt: 368.7 g/mol
InChI Key: QJHZYRGIXLTKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(dipropylamino)propyl 2,4-dichlorobenzoate hydrochloride, also known as DPCPX, is a highly selective antagonist of the adenosine A1 receptor. It is commonly used in scientific research to study the physiological and biochemical effects of adenosine receptors.

Mechanism of Action

The adenosine A1 receptor is a G protein-coupled receptor that is coupled to the Gi/o signaling pathway. When adenosine binds to this receptor, it activates the Gi/o pathway, leading to a decrease in intracellular cAMP levels and a decrease in neuronal excitability. 3-(dipropylamino)propyl 2,4-dichlorobenzoate hydrochloride blocks the activity of the adenosine A1 receptor by binding to the receptor and preventing adenosine from binding. This results in an increase in intracellular cAMP levels and an increase in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can increase the release of neurotransmitters such as glutamate and dopamine. In vivo studies have shown that this compound can increase heart rate and blood pressure, as well as decrease the seizure threshold. This compound has also been shown to have anti-inflammatory effects, possibly through its effects on the adenosine A1 receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(dipropylamino)propyl 2,4-dichlorobenzoate hydrochloride in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of this receptor without affecting other adenosine receptors. However, one limitation of using this compound is its relatively low potency compared to other adenosine receptor antagonists. This requires higher concentrations of this compound to be used in experiments, which can increase the risk of non-specific effects.

Future Directions

There are several future directions for research involving 3-(dipropylamino)propyl 2,4-dichlorobenzoate hydrochloride. One area of interest is the role of the adenosine A1 receptor in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential therapeutic use of adenosine A1 receptor antagonists in the treatment of cardiovascular disease and inflammation. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and other adenosine receptor antagonists.

Scientific Research Applications

3-(dipropylamino)propyl 2,4-dichlorobenzoate hydrochloride is commonly used in scientific research to study the adenosine A1 receptor. This receptor is involved in a variety of physiological and pathological processes, including cardiovascular function, neuronal activity, and immune response. This compound is a highly selective antagonist of the adenosine A1 receptor, meaning that it can block the activity of this receptor without affecting other adenosine receptors. This allows researchers to study the specific effects of the adenosine A1 receptor on various physiological processes.

properties

IUPAC Name

3-(dipropylamino)propyl 2,4-dichlorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23Cl2NO2.ClH/c1-3-8-19(9-4-2)10-5-11-21-16(20)14-7-6-13(17)12-15(14)18;/h6-7,12H,3-5,8-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHZYRGIXLTKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCCOC(=O)C1=C(C=C(C=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.